![molecular formula C11H13Cl2NO B074123 4-[Bis(2-chloroethyl)amino]benzaldehyde CAS No. 1208-03-3](/img/structure/B74123.png)

4-[Bis(2-chloroethyl)amino]benzaldehyde

Übersicht

Beschreibung

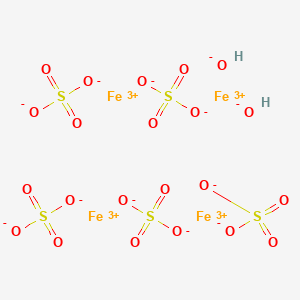

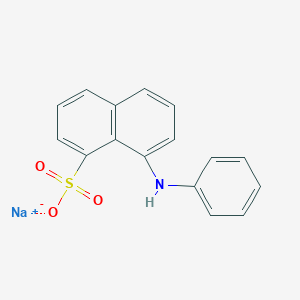

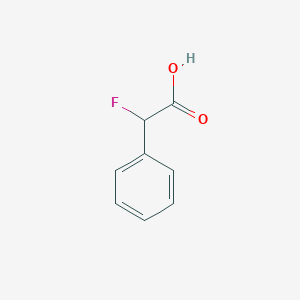

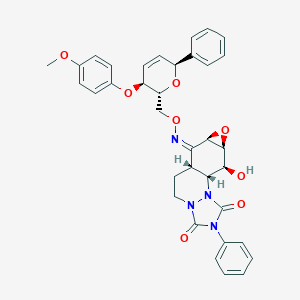

4-[Bis(2-chloroethyl)amino]benzaldehyde is a chemical compound with the molecular formula C11H13Cl2NO . In this compound, the chloroethyl amino groups are twisted with respect to the amino group .

Molecular Structure Analysis

The molecular structure of 4-[Bis(2-chloroethyl)amino]benzaldehyde is characterized by the presence of chloroethyl amino groups that are twisted with respect to the amino group, with N—C—C—Cl torsion angles of −177.4 (4) and 179.2 (3)° . The carbonyl group lies in the plane of the benzene ring to which it is attached .Physical And Chemical Properties Analysis

4-[Bis(2-chloroethyl)amino]benzaldehyde has a molecular weight of 246.13 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

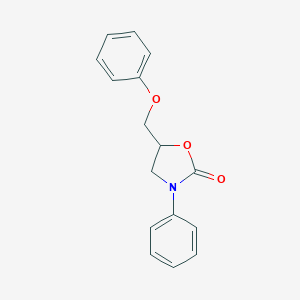

Imidazole derivatives, including compounds like 4-[Bis(2-chloroethyl)amino]benzaldehyde, have been studied for their antitumor properties. Some derivatives have progressed to preclinical testing stages, indicating their potential as antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been employed to degrade acetaminophen from aqueous mediums, leading to various by-products. Benzaldehyde, related structurally to 4-[Bis(2-chloroethyl)amino]benzaldehyde, was identified as one of the toxic by-products. This research contributes to the understanding of degradation pathways and environmental impact of pharmaceutical compounds (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

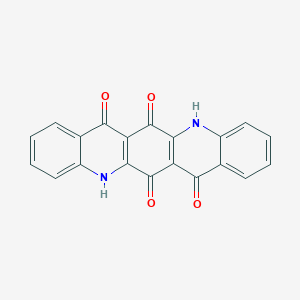

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The development of organic semiconductors, including materials derived from or related to 4-[Bis(2-chloroethyl)amino]benzaldehyde, has significant implications in the field of organic light-emitting diodes (OLEDs). These materials have been explored for their potential as 'metal-free' infrared emitters in OLED devices, indicating the versatility of such compounds in optoelectronic applications (Squeo, B., & Pasini, M., 2020).

Eigenschaften

IUPAC Name |

4-[bis(2-chloroethyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUFHXLGUJLBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153010 | |

| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Bis(2-chloroethyl)amino]benzaldehyde | |

CAS RN |

1208-03-3 | |

| Record name | 4-[Bis(2-chloroethyl)amino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Bis(2-chloroethyl)amino]benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(Bis(2-chloroethyl)amino)-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH2MH9UUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of the structural features of 4-[Bis(2-chloroethyl)amino]benzaldehyde as described in the research?

A2: One study focuses on the crystal structure of 4-[Bis(2-chloroethyl)amino]benzaldehyde, revealing specific details about its conformation. [] The research highlights that the chloroethyl amino groups are twisted relative to the central amino group, and the carbonyl group lies within the plane of the benzene ring. These structural features, along with the observed C—H⋯Cl, C—H⋯O, and C—H⋯π interactions, contribute to the overall molecular packing and potential interactions with biological targets. While the study doesn't directly correlate these structural features to anticancer activity, understanding the molecule's three-dimensional arrangement provides a basis for further investigation into its interactions with biological systems.

Q2: How has 4-[Bis(2-chloroethyl)amino]benzaldehyde been utilized in drug delivery systems for cancer treatment?

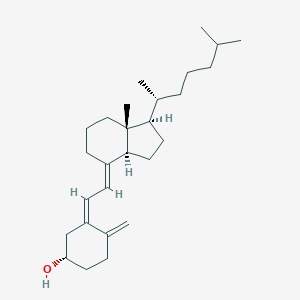

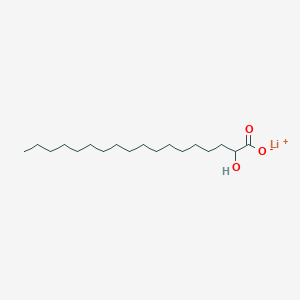

A3: Researchers have successfully incorporated 4-[Bis(2-chloroethyl)amino]benzaldehyde into a novel drug delivery system. [] They synthesized an amphiphilic triblock copolymer, poly(mustard-acetal)-b-PHPMA-b-PFA, which self-assembles into nanosized micelles. These micelles effectively encapsulate the 4-[Bis(2-chloroethyl)amino]benzaldehyde (referred to as "nitrogen mustard drug" in the study) within their hydrophobic cores. The micelles are designed for targeted drug delivery to tumor cells, utilizing folic acid ligands for enhanced uptake by cells overexpressing folate receptors. Furthermore, the release of 4-[Bis(2-chloroethyl)amino]benzaldehyde from the micelles is pH-responsive, becoming activated in the mildly acidic environments characteristic of endosomes and lysosomes within cells. This approach demonstrates the potential of using 4-[Bis(2-chloroethyl)amino]benzaldehyde in sophisticated drug delivery systems for more targeted and controlled cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)